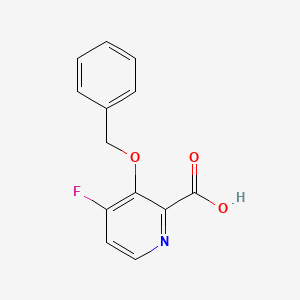

3-(Benzyloxy)-4-fluoropicolinic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10FNO3 |

|---|---|

Molecular Weight |

247.22 g/mol |

IUPAC Name |

4-fluoro-3-phenylmethoxypyridine-2-carboxylic acid |

InChI |

InChI=1S/C13H10FNO3/c14-10-6-7-15-11(13(16)17)12(10)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) |

InChI Key |

SCHOJLNPXZRNQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CN=C2C(=O)O)F |

Origin of Product |

United States |

Transformations of the Carboxylic Acid Group:

The carboxylic acid at the 2-position of the pyridine (B92270) ring is a versatile handle for various transformations. rsc.orgprinceton.edu

Esterification: The carboxylic acid can be readily converted to its corresponding ester by reaction with an alcohol under acidic conditions or using coupling agents.

Amide Formation: Coupling with amines using standard peptide coupling reagents (e.g., DCC, EDC) would yield the corresponding picolinamide. cam.ac.uknih.gov

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (2-(hydroxymethyl)-3-(benzyloxy)-4-fluoropyridine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Decarboxylation: Picolinic acids can undergo thermal decarboxylation, sometimes in the presence of other reagents, to afford the corresponding pyridine derivative. The Hammick reaction, for instance, involves the decarboxylation of picolinic acid in the presence of a carbonyl compound. wikipedia.org

Reactions Involving the Fluorine Atom:

The fluorine atom at the 4-position is expected to be susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine (B92270) nitrogen and the carboxylic acid group should activate the C-F bond towards attack by nucleophiles. youtube.comresearchgate.net

Nucleophilic Aromatic Substitution (SNAr): Strong nucleophiles such as alkoxides, thiolates, and amines could displace the fluoride (B91410) ion to introduce a new functional group at the 4-position. The rate of this reaction is typically dependent on the electron-withdrawing character of the ring and the nature of the nucleophile. nih.govnih.gov

Cleavage of the Benzyl Ether:

The benzyloxy group at the 3-position is a common protecting group for hydroxyl functionalities. Its removal would unmask the 3-hydroxy group, leading to 3-hydroxy-4-fluoropicolinic acid.

Hydrogenolysis: The most common method for benzyl (B1604629) ether deprotection is catalytic hydrogenolysis using hydrogen gas and a palladium catalyst (e.g., Pd/C). organic-chemistry.orgcommonorganicchemistry.com This method is generally clean and efficient.

Photoreductive Cleavage: Recent methods have employed photoreductive protocols for the removal of benzyl groups from N-heterocycles, which can offer milder reaction conditions. acs.orgnih.gov

Summary of Potential Functional Group Interconversions:

| Functional Group | Reagent/Condition | Resulting Functional Group |

| Carboxylic Acid | Alcohol, Acid | Ester |

| Carboxylic Acid | Amine, Coupling Agent | Amide |

| Carboxylic Acid | LiAlH₄ | Primary Alcohol |

| 4-Fluoro | Strong Nucleophile (e.g., RO⁻, RS⁻, R₂NH) | Ether, Thioether, Amine |

| 3-Benzyloxy | H₂, Pd/C | Hydroxyl |

This table outlines plausible transformations based on the known reactivity of the individual functional groups.

Application of 3 Benzyloxy 4 Fluoropicolinic Acid As a Versatile Synthetic Building Block

Design and Synthesis of Compound Libraries

The inherent reactivity and functionality of 3-(Benzyloxy)-4-fluoropicolinic acid make it an ideal starting point for the construction of compound libraries. The presence of distinct reactive sites allows for a systematic and controlled introduction of molecular diversity, which is a cornerstone of high-throughput screening and hit-to-lead optimization campaigns.

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of related compounds. This compound can be effectively utilized in such strategies, primarily by leveraging the reactivity of its carboxylic acid group. A common approach involves the parallel amide bond formation with a diverse set of primary and secondary amines.

This can be efficiently carried out using automated parallel synthesis platforms. The general reaction scheme involves the activation of the carboxylic acid of this compound, followed by coupling with a library of amines. A variety of coupling reagents can be employed, including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), to ensure high conversion rates and yields.

A hypothetical library design based on this approach is presented in the interactive data table below. The table illustrates the combination of the this compound scaffold with a selection of representative amines, leading to a diverse set of final compounds.

| Scaffold | Amine Building Block | Resulting Compound |

| This compound | Aniline | N-phenyl-3-(benzyloxy)-4-fluoropicolinamide |

| This compound | Benzylamine | N-benzyl-3-(benzyloxy)-4-fluoropicolinamide |

| This compound | Morpholine | (3-(benzyloxy)-4-fluoropyridin-2-yl)(morpholino)methanone |

| This compound | Piperidine | (3-(benzyloxy)-4-fluoropyridin-2-yl)(piperdin-1-yl)methanone |

This combinatorial approach allows for the generation of thousands of distinct compounds in a time- and resource-efficient manner, significantly expanding the chemical space for biological screening.

Beyond simple combinatorial derivatization of the carboxylic acid, the this compound scaffold offers multiple handles for more complex derivatization strategies, enabling a deeper exploration of molecular diversity.

One key feature is the fluorine atom at the 4-position of the pyridine (B92270) ring. This electron-withdrawing group activates the position for nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles, such as amines, thiols, and alcohols, thereby creating a new vector of diversity. For example, reaction with a library of substituted anilines can yield a series of 4-(arylamino)-3-(benzyloxy)picolinic acid derivatives.

Furthermore, the benzyloxy group at the 3-position can be selectively removed via hydrogenolysis. This deprotection unmasks a phenol (B47542) functionality, which can then be subjected to a variety of derivatization reactions, including etherification or esterification with a diverse set of building blocks.

A multi-step derivatization strategy could, therefore, involve:

Initial amidation of the carboxylic acid.

Nucleophilic displacement of the 4-fluoro substituent.

Deprotection of the 3-benzyloxy group.

Derivatization of the resulting 3-hydroxy group.

This layered approach to scaffold derivatization allows for the creation of highly complex and three-dimensional molecular architectures, which are often associated with improved biological activity and selectivity.

A hypothetical derivatization of the scaffold is illustrated in the interactive data table below, showcasing the potential for creating diverse structures from the parent compound.

| Parent Scaffold | Derivatization Step 1 (Amidation) | Intermediate 1 | Derivatization Step 2 (SNAr) | Final Product |

| This compound | N-methylamine | N-methyl-3-(benzyloxy)-4-fluoropicolinamide | 4-methoxyaniline | 4-((4-methoxyphenyl)amino)-3-(benzyloxy)-N-methylpicolinamide |

| This compound | Ethylamine | N-ethyl-3-(benzyloxy)-4-fluoropicolinamide | Ethanethiol | 4-(ethylthio)-3-(benzyloxy)-N-ethylpicolinamide |

| This compound | Propylamine | N-propyl-3-(benzyloxy)-4-fluoropicolinamide | Phenol | 4-phenoxy-3-(benzyloxy)-N-propylpicolinamide |

Such scaffold derivatization strategies are instrumental in exploring the structure-activity relationships (SAR) of a given compound class, providing valuable insights for the rational design of more potent and specific drug candidates.

Advanced Spectroscopic and Analytical Characterization Methodologies Strictly Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within the molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

A combination of one-dimensional NMR experiments is employed to observe the different types of magnetically active nuclei present in the molecule: hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F).

Proton (¹H) NMR: This technique identifies the number and type of hydrogen atoms. The spectrum for 3-(Benzyloxy)-4-fluoropicolinic acid is expected to show distinct signals for the protons on the picolinic acid ring, the benzyloxy group's methylene (B1212753) bridge, and the phenyl ring. The chemical shifts (δ), measured in parts per million (ppm), are influenced by the electronic environment of each proton. Spin-spin coupling between adjacent, non-equivalent protons results in signal splitting, providing valuable information about neighboring atoms.

Carbon-13 (¹³C) NMR: This method provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum would show resonances for the carboxylic acid carbon, the carbons of the fluoropyridine ring, the benzyloxy methylene carbon, and the carbons of the phenyl ring. The chemical shifts are indicative of the carbon's hybridization and the nature of its attached atoms.

Fluorine-19 (¹⁹F) NMR: As fluorine has a spin of ½ and a high natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. The spectrum for this compound would display a signal corresponding to the single fluorine atom on the picolinic acid ring. The chemical shift and coupling to adjacent protons (if any) and carbons provide direct confirmation of the fluorine's position.

| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H NMR | Pyridine (B92270) H-5 | ~7.8 - 8.2 | Doublet (d) |

| Pyridine H-6 | ~8.3 - 8.6 | Doublet (d) | |

| Phenyl H (C₆H₅) | ~7.3 - 7.5 | Multiplet (m) | |

| Methylene H (CH₂) | ~5.2 - 5.5 | Singlet (s) | |

| ¹³C NMR | Carboxylic Acid (COOH) | ~165 - 175 | Singlet |

| Pyridine C-F | ~155 - 165 | Doublet (¹JCF) | |

| Pyridine C-O | ~140 - 150 | Singlet | |

| Other Pyridine C | ~110 - 145 | Singlets and Doublets (JCF) | |

| Phenyl C (C₆H₅) | ~127 - 137 | Singlets | |

| Methylene C (CH₂) | ~70 - 75 | Singlet | |

| ¹⁹F NMR | Pyridine C-F | ~ -100 to -130 | Singlet or Doublet of Doublets (coupling to H) |

2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the connectivity of protons within the pyridine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is essential for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting the different fragments of the molecule, for example, showing the correlation between the methylene protons (CH₂) and the carbons of both the pyridine and phenyl rings, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It can be used to confirm the spatial arrangement of the molecule, such as the proximity of the methylene protons to specific protons on the aromatic rings.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound with high accuracy and to gain insight into its structure through fragmentation analysis.

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the compound's elemental formula, as the measured mass can be matched to a unique combination of atoms. For this compound (C₁₃H₁₀FNO₃), HRMS would confirm this exact elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

ESI is a soft ionization technique that allows the analysis of molecules with minimal fragmentation, typically showing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. ulisboa.pt By increasing the collision energy in the mass spectrometer (MS/MS), controlled fragmentation can be induced. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation would likely involve the loss of a water molecule (H₂O), carbon dioxide (CO₂) from the carboxylic acid group, and cleavage of the benzylic ether bond. researchgate.netscielo.br

| Technique | Ion | Calculated Exact Mass (m/z) | Expected Fragmentation Products |

|---|---|---|---|

| HRMS / ESI-MS | [M+H]⁺ | 248.0717 | Loss of CO₂ (-44 Da) Loss of C₇H₇ (benzyl, -91 Da) Cleavage of C-O ether bond |

| [M-H]⁻ | 246.0572 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups absorb radiation at characteristic frequencies (wavenumbers), making IR spectroscopy an excellent tool for identifying the types of bonds present in a molecule.

For this compound, the IR spectrum would show characteristic absorption bands confirming the presence of key functional groups:

A very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. spectroscopyonline.com

A strong, sharp absorption band around 1700-1730 cm⁻¹, corresponding to the C=O (carbonyl) stretch of the carboxylic acid. spectroscopyonline.com

Absorptions in the 1500-1600 cm⁻¹ range due to C=C stretching vibrations within the aromatic rings.

Bands in the 1200-1300 cm⁻¹ region corresponding to the C-O stretching of the ether group and the carboxylic acid.

A stretching vibration for the C-F bond, typically appearing in the 1000-1100 cm⁻¹ range.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 3000-3100 (sharp) | C-H stretch | Aromatic Rings |

| 2850-2960 (sharp) | C-H stretch | Methylene (CH₂) |

| 1700-1730 (strong) | C=O stretch | Carboxylic Acid |

| 1500-1600 | C=C stretch | Aromatic Rings |

| 1200-1300 | C-O stretch | Ether & Carboxylic Acid |

| 1000-1100 | C-F stretch | Aryl Fluoride (B91410) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique for the unambiguous determination of the three-dimensional solid-state structure of a crystalline compound. nih.gov For this compound, this method would provide precise information on bond lengths, bond angles, and torsion angles, revealing the exact spatial arrangement of the atoms within the molecule. The analysis of a suitable single crystal would elucidate the conformation of the benzyloxy group relative to the pyridine ring and the orientation of the carboxylic acid function.

The introduction of specific substituents onto the picolinic acid core is known to induce significant changes in both the molecular structure and the crystal packing. nih.gov These changes are driven by a delicate balance of intermolecular forces such as hydrogen bonding, π-stacking, and other weak non-bonding contacts. nih.gov In the case of this compound, the carboxylic acid group is expected to participate in strong hydrogen bonding, potentially forming centrosymmetric dimers or water-bridged networks if a hydrate (B1144303) is crystallized. iucr.org The fluorine atom can engage in weaker C—H···F or F···F interactions, while the benzyl (B1604629) and pyridine rings may facilitate π–π stacking interactions, further influencing the supramolecular architecture. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for its separation from starting materials, byproducts, or degradants. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques widely employed for these purposes.

HPLC is a primary technique for determining the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically suitable for this type of analysis, utilizing a nonpolar stationary phase and a polar mobile phase. researchgate.net

The separation is generally achieved on a C18 (octadecylsilane) column, which provides excellent retention and resolution for aromatic carboxylic acids. nih.govnih.gov The mobile phase commonly consists of a mixture of an aqueous buffer (often acidified with formic acid, acetic acid, or phosphoric acid to suppress the ionization of the carboxylic acid group and ensure sharp peaks) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound while also separating it from impurities with a wide range of polarities. nih.gov

Detection is typically performed using a photodiode array (PDA) or a UV-Vis detector set at a wavelength where the aromatic rings of the compound exhibit strong absorbance. researchgate.net This allows for both quantification of the main peak and detection of potential impurities. The purity of a sample is assessed by integrating the area of the main peak and comparing it to the total area of all detected peaks.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 5% B, increase to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development and is based on common practices for analyzing related aromatic acids.

Gas chromatography is a high-resolution separation technique, but its application to polar, non-volatile compounds like carboxylic acids requires a chemical modification step known as derivatization. gcms.cz this compound, due to its carboxylic acid group, has low volatility and would exhibit poor chromatographic performance (e.g., severe peak tailing) if injected directly. gcms.cz

Derivatization converts the polar carboxylic acid into a more volatile and thermally stable ester. A common approach is silylation, which involves reacting the analyte with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net This reaction replaces the acidic proton of the carboxylic acid with a nonpolar trimethylsilyl (B98337) (TMS) group, significantly increasing the compound's volatility. researchgate.net

The resulting TMS ester can then be analyzed by GC, typically coupled with a mass spectrometer (MS) for definitive identification. The separation is performed on a capillary column with a nonpolar or medium-polarity stationary phase. The oven temperature is programmed to ramp up, allowing for the separation of the derivatized analyte from other components in the sample mixture. researchgate.net The mass spectrometer provides both qualitative data (a mass spectrum that serves as a molecular fingerprint) and quantitative data (by monitoring specific ions). nih.gov

Table 2: Representative GC-MS Method Parameters for Derivatized this compound

| Parameter | Description |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 300 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 50-550 amu |

This table outlines a general method for the analysis of the silylated derivative.

Computational and Theoretical Investigations of 3 Benzyloxy 4 Fluoropicolinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods determine the electron distribution and energy levels, which govern the molecule's geometric structure and chemical reactivity.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of complex organic molecules due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net The hybrid functional B3LYP (Becke's three-parameter Lee-Yang-Parr) is frequently employed for such studies, often paired with a comprehensive basis set like 6-311++G(d,p) to accurately describe the electron distribution. researchgate.netnih.gov

This approach is used to perform geometry optimization, a process that locates the minimum energy conformation of the molecule. The resulting optimized structure provides key geometric parameters. nih.gov For 3-(benzyloxy)-4-fluoropicolinic acid, these calculations would yield precise data on the planarity of the pyridine (B92270) ring, the orientation of the benzyloxy and carboxylic acid groups, and the lengths and angles of all constituent bonds.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C4-F | 1.358 |

| Bond Length (Å) | C2-C(OOH) | 1.510 |

| Bond Length (Å) | C=O | 1.215 |

| Bond Length (Å) | O-H | 0.972 |

| Bond Angle (°) | F-C4-C3 | 118.5 |

| Bond Angle (°) | N1-C2-C(OOH) | 117.9 |

| Dihedral Angle (°) | C4-C3-O-CH₂ | -175.2 |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. youtube.com A key application of MO theory in computational chemistry is Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile or base. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov DFT calculations can precisely determine the energies of these orbitals and map their electron density distributions, identifying the specific atoms that are the primary sites for nucleophilic and electrophilic attack. nih.gov

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.98 |

| HOMO-LUMO Gap (ΔE) | 4.87 |

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can confirm experimental findings, assign complex signals, and understand how molecular structure influences spectroscopic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. researchgate.net DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.netresearcher.lifedntb.gov.ua For enhanced accuracy, these calculations are often performed using a solvation model, such as the Polarizable Continuum Model (PCM), to account for the influence of the solvent on the molecular electronic structure. researcher.life The predicted chemical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net Such calculations can help assign specific resonances in an experimental spectrum and provide insight into the electronic environment of each nucleus.

| Nucleus | Position | Calculated Chemical Shift (ppm) |

|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | 13.1 |

| ¹H | Methylene (B1212753) (-CH₂-) | 5.3 |

| ¹H | H5 (Pyridine Ring) | 7.9 |

| ¹³C | Carboxylic Acid (-COOH) | 165.5 |

| ¹³C | C4 (Attached to F) | 158.2 (d, JCF ≈ 250 Hz) |

| ¹³C | C3 (Attached to O) | 145.8 |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule's functional groups and bonding structure. DFT calculations can compute the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in experimental spectra. nih.govmdpi.com These theoretical calculations are crucial for assigning specific vibrational modes, such as stretching, bending, and torsional motions, to the observed spectral bands. researchgate.netactascientific.com

Due to approximations in the theoretical models and the neglect of anharmonicity, calculated frequencies are often systematically higher than experimental values. To improve agreement, a scaling factor is commonly applied to the computed frequencies. nih.gov The analysis of potential energy distribution (PED) is also used to characterize the nature of each vibrational mode. nih.gov

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (Vibrational Mode) |

|---|---|---|

| 3580 | 3437 | ν(O-H) stretch, carboxylic acid |

| 3110 | 2986 | ν(C-H) stretch, aromatic |

| 1745 | 1675 | ν(C=O) stretch, carboxylic acid |

| 1610 | 1546 | ν(C=C)/ν(C=N) stretch, pyridine ring |

| 1265 | 1214 | ν(C-O) stretch, ether |

| 1230 | 1181 | ν(C-F) stretch |

Reaction Mechanism Elucidation and Transition State Analysis

Understanding the mechanism of a chemical reaction is key to controlling its outcome. Computational chemistry allows for the detailed exploration of reaction pathways on the potential energy surface. mdpi.com DFT is a powerful tool for locating the structures of reactants, intermediates, products, and, most importantly, transition states (TS). mdpi.comnih.gov

A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that determines the reaction rate. mdpi.com By mapping the entire reaction pathway, computational studies can distinguish between competing mechanisms, predict product regioselectivity, and explain how substituents influence reactivity. For this compound, such studies could elucidate mechanisms for reactions like esterification, amidation, or nucleophilic aromatic substitution. researchgate.netresearchgate.net

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + H₂O | 0.0 |

| Transition State (TS) | Structure for nucleophilic attack | +22.5 |

| Intermediate | Tetrahedral intermediate | +5.2 |

| Products | Final reaction products | -10.8 |

Conformational Analysis and Stereochemical Implications

The conformational landscape of this compound is primarily dictated by the rotational freedom around several key single bonds. The molecule's flexibility is centered on the C-O-C ether linkage of the benzyloxy group and the bond connecting the carboxylic acid group to the pyridine ring. Theoretical studies on related picolinic acid derivatives have shown that even minor changes in the substitution pattern on the pyridine ring can lead to significant alterations in the orientation of the benzyl (B1604629) ring. nih.gov This suggests that the fluorine atom at the 4-position of the pyridine ring in this compound plays a crucial role in determining the molecule's preferred three-dimensional structure.

The interplay of steric and electronic effects governs the conformational preferences. The bulky benzyloxy group at the 3-position can sterically interact with the adjacent carboxylic acid at the 2-position and the fluorine atom at the 4-position. These interactions can restrict the rotation around the C-O bond of the ether linkage and the C-C bond connecting the benzyloxy group to the pyridine ring. Computational modeling of similar structures has revealed that the orientation of the benzyl ring can range from planar to perpendicular relative to the pyridine ring, depending on the balance of these forces. nih.govresearchgate.net

The presence of the fluorine atom introduces specific electronic effects. Its high electronegativity can influence the charge distribution within the pyridine ring, which in turn can affect the rotational barriers of the adjacent substituents. Furthermore, intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom of the pyridine ring is a common feature in picolinic acid derivatives, leading to a more planar and rigid conformation of that part of the molecule.

Due to the molecule's achiral nature, there are no stereochemical implications in terms of enantiomers or diastereomers. However, the different stable conformations, or conformers, can be considered as rotational isomers (rotamers). These conformers may exist in equilibrium, and their relative energies can be estimated using computational methods such as Density Functional Theory (DFT). The global minimum energy conformation represents the most stable and likely structure of the molecule.

Table 1: Potential Torsional Angles and Conformational States of this compound

| Dihedral Angle | Description | Expected Conformational Influence |

| C2-C3-O-CH2 | Rotation of the benzyloxy group relative to the pyridine ring | Influenced by steric hindrance from the carboxylic acid and fluorine substituents. Can lead to planar or out-of-plane orientations of the benzyl group. |

| C3-O-CH2-C(phenyl) | Rotation of the phenyl group | Generally flexible, but can be influenced by crystal packing forces in the solid state. |

| N1-C2-C(O)-OH | Orientation of the carboxylic acid group | Likely to be near-planar with the pyridine ring due to potential intramolecular hydrogen bonding. |

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org In the context of this compound, molecular docking simulations can be employed to explore its potential interactions with a variety of protein binding sites in a hypothetical manner, without focusing on specific biological outcomes. This allows for a general assessment of the molecule's binding capabilities based on its structural and chemical features.

The process involves placing the 3D structure of this compound, often in its lowest energy conformation, into the active site of a protein. A scoring function is then used to estimate the binding affinity, or the strength of the interaction, for different binding poses. These scoring functions typically account for various non-covalent interactions that can occur between the ligand and the protein.

Ligand-protein interaction modeling provides a detailed analysis of the specific intermolecular forces that stabilize the complex. For this compound, several types of interactions can be anticipated:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (from the hydroxyl group) and acceptor (from the carbonyl oxygen). The nitrogen atom in the pyridine ring and the fluorine atom can also act as hydrogen bond acceptors.

π-π Stacking: The aromatic pyridine and benzyl rings can engage in π-π stacking interactions with aromatic amino acid residues in a protein's binding site, such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The benzyl group provides a significant hydrophobic surface that can interact favorably with nonpolar amino acid residues like leucine, isoleucine, and valine.

Halogen Bonding: The fluorine atom can participate in halogen bonding, a non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site on the protein.

By modeling these interactions, it is possible to build a hypothetical pharmacophore model for ligands that could bind to a particular, albeit undefined, protein. This general approach helps in understanding the molecule's potential for molecular recognition without tying it to a specific biological function.

Table 2: Potential Ligand-Protein Interactions for this compound

| Functional Group | Potential Interaction Type | Interacting Protein Residues (Examples) |

| Carboxylic Acid | Hydrogen Bonding (Donor/Acceptor), Ionic Interactions | Arginine, Lysine, Histidine, Serine, Threonine |

| Pyridine Ring | π-π Stacking, Hydrogen Bonding (Acceptor) | Phenylalanine, Tyrosine, Tryptophan, Asparagine, Glutamine |

| Benzyloxy Group | Hydrophobic Interactions, π-π Stacking | Leucine, Isoleucine, Valine, Phenylalanine, Tyrosine |

| Fluorine Atom | Halogen Bonding, Hydrogen Bonding (Acceptor) | Backbone carbonyls, Serine, Threonine |

Future Research Directions and Emerging Methodologies for Pyridine Carboxylic Acids

Integration with Flow Chemistry and Continuous Processing

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including improved safety, scalability, and process control. For the synthesis of pyridine (B92270) carboxylic acids, flow chemistry can enable the use of hazardous reagents or extreme reaction conditions with greater safety. The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities. Future research will likely focus on developing integrated, multi-step flow syntheses for complex picolinic acid derivatives, potentially reducing manufacturing costs and environmental impact.

Chemoenzymatic and Biocatalytic Transformations

The use of enzymes and whole-cell biocatalysts in organic synthesis is a rapidly growing field, driven by the demand for greener and more selective chemical processes. Chemoenzymatic approaches, which combine traditional chemical synthesis with biocatalytic steps, can provide access to complex chiral molecules that are difficult to obtain through purely chemical means. For pyridine carboxylic acids, biocatalysis could be employed for selective C-H functionalization, oxidation, or reduction reactions under mild conditions. Research in this area will likely lead to the discovery of novel enzymes and the engineering of existing ones to create a broader toolbox for the synthesis of functionalized pyridines.

Exploration of Novel Catalytic Systems for Derivatization

The development of new catalytic systems is crucial for the efficient derivatization of pyridine rings. Recent advances in transition-metal catalysis, photoredox catalysis, and organocatalysis have opened up new avenues for the functionalization of pyridines at various positions. For a molecule like 3-(Benzyloxy)-4-fluoropicolinic acid, novel catalytic methods could enable the selective modification of the pyridine core, allowing for the rapid generation of diverse compound libraries for biological screening. Future efforts will likely focus on the development of catalysts that are more sustainable, cost-effective, and capable of promoting novel bond formations.

Sustainable and Atom-Economical Synthetic Strategies

Sustainability and atom economy are increasingly important considerations in chemical synthesis. Researchers are actively seeking to develop synthetic routes that minimize waste, reduce the use of hazardous materials, and maximize the incorporation of starting material atoms into the final product. For pyridine carboxylic acids, this includes the development of one-pot reactions, multicomponent reactions, and catalytic cycles that avoid the use of stoichiometric reagents. The use of renewable feedstocks and greener solvents are also key aspects of this research direction.

As research progresses, it is anticipated that detailed information regarding the synthesis and properties of this compound will become available, enabling a more thorough examination of this specific compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.